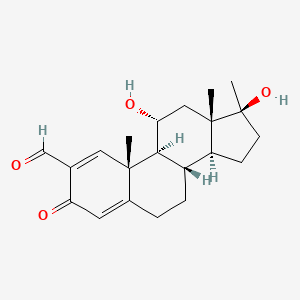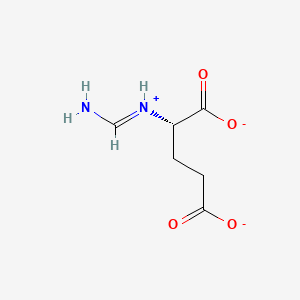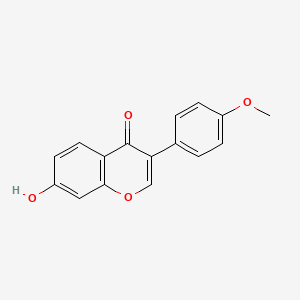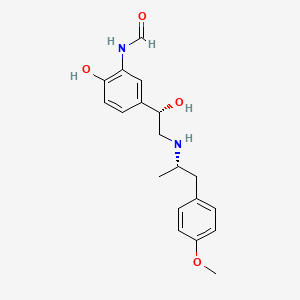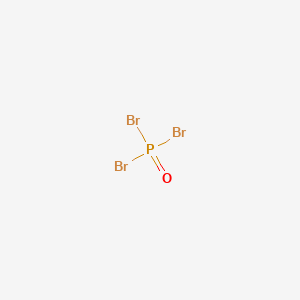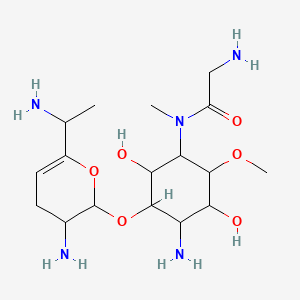
酮洛芬
概述
描述
Ketorolac is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its potent analgesic properties. It is commonly prescribed for the short-term management of moderate to severe pain, particularly post-operative pain. Unlike other NSAIDs, ketorolac is known for its strong analgesic effects, which are comparable to those of opioids, but without the risk of dependence .
科学研究应用
Ketorolac has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of NSAID interactions and stability.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Extensively used in pain management research, particularly for post-operative pain and conditions like rheumatoid arthritis.
Industry: Employed in the development of drug delivery systems, such as microparticles for sustained release
作用机制
Target of Action
Ketorolac primarily targets the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
Ketorolac works by inhibiting the COX enzymes , specifically both COX-1 and COX-2 . This inhibition blocks the conversion of arachidonic acid into prostaglandins . Although ketorolac is non-selective and inhibits both COX-1 and COX-2 enzymes, its clinical efficacy is derived from its COX-2 inhibition .
Biochemical Pathways
The primary biochemical pathway affected by ketorolac is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, ketorolac reduces the production of prostaglandins, leading to decreased pain, inflammation, and fever .
Result of Action
The inhibition of prostaglandin synthesis by ketorolac leads to reduced pain, inflammation, and fever . It has been found to be a useful pain management tool across many settings including postoperative pain, rheumatoid arthritis, osteoarthritis, menstrual disorders, headaches, spinal and soft tissue pain, and ankylosing spondylitis .
Action Environment
The action of ketorolac can be influenced by various environmental factors. Furthermore, the inherent stability and biochemical interaction of ketorolac and its degradation products have been studied on the basis of quantum mechanical approaches .
生化分析
Biochemical Properties
Ketorolac acts by inhibiting both COX-1 and COX-2 enzymes, which are normally responsible for converting arachidonic acid to prostaglandins . This inhibition of prostaglandin synthesis is the primary mechanism responsible for its anti-inflammatory, antipyretic, and analgesic effects .
Cellular Effects
Ketorolac has various effects on cells. It can cause sleepiness, dizziness, abdominal pain, swelling, and nausea . Serious side effects may include stomach bleeding, kidney failure, heart attacks, bronchospasm, heart failure, and anaphylaxis . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The primary mechanism of action responsible for ketorolac’s anti-inflammatory, antipyretic, and analgesic effects is the inhibition of prostaglandin synthesis by competitive blocking of the enzyme cyclooxygenase (COX) .
Temporal Effects in Laboratory Settings
In laboratory settings, ketorolac has shown to have temporal effects. For instance, it has been observed that the effects of ketorolac can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of ketorolac vary with different dosages. It has been observed that ketorolac has a similar efficacy to standard doses of morphine and meperidine, making it a useful opioid sparing agent . High doses of ketorolac can lead to adverse effects .
Metabolic Pathways
Ketorolac is heavily metabolized via hydroxylation or conjugation in the liver; however, it appears that the key metabolic pathway is glucuronic acid conjugation . Enzymes involved in phase I metabolism include CYP2C8 and CYP2C9, while phase II metabolism is carried out by UDP-glucuronosyltransferase (UGT) 2B7 .
Transport and Distribution
Ketorolac is extensively bound (>99%) to plasma proteins and has a volume of distribution (0.1 to 0.3 L/kg) comparable with those of other NSAIDs . This suggests that it is transported and distributed within cells and tissues effectively.
Subcellular Localization
Given its mechanism of action, it is likely that it is localized in the cytoplasm where it can interact with the COX enzymes to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ketorolac typically begins with 2-benzoylpyrrole as the main raw material. The process involves several key steps:
Oxidative Condensation: 2-benzoylpyrrole undergoes oxidative condensation under the catalysis of manganese acetate dihydrate.
Ring Closure: The resulting product then undergoes a ring-closing reaction.
Hydrolysis Decarboxylation: Finally, the compound is subjected to hydrolysis decarboxylation to yield ketorolac.
Industrial Production Methods: In industrial settings, the synthesis of ketorolac is optimized to improve yield and purity while reducing production costs and waste. The process integrates oxidative condensation, cyclization, and hydrolysis decarboxylation into a one-pot continuous reaction .
化学反应分析
Types of Reactions: Ketorolac undergoes various chemical reactions, including:
Oxidation: For example, oxidation by permanganate in an alkaline medium.
Reduction: Though less common, reduction reactions can also occur.
Substitution: Substitution reactions may involve the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Permanganate in an alkaline medium.
Reduction: Specific reducing agents depending on the desired product.
Substitution: Various reagents depending on the functional group being substituted.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation by permanganate typically results in the formation of oxidized derivatives of ketorolac .
相似化合物的比较
Ketoprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Ibuprofen: Widely used NSAID with a broader safety profile but less potent analgesic effects compared to ketorolac.
Diclofenac: Known for its strong anti-inflammatory effects but with a different safety profile
Uniqueness of Ketorolac: Ketorolac stands out due to its potent analgesic effects, which are comparable to opioids. It is particularly useful for short-term pain management without the risk of dependence associated with opioids. its use is limited to short durations due to potential side effects such as gastrointestinal bleeding and renal impairment .
属性
IUPAC Name |
5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKMVRBQXNZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023189 | |
| Record name | Ketorolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ketorolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.13e-01 g/L | |
| Record name | Ketorolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketorolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ketorolac inhibits key pathways in prostaglandin synthesis which is crucial to it's mechanism of action. Although ketorolac is non-selective and inhibits both COX-1 and COX-2 enzymes, it's clinical efficacy is derived from it's COX-2 inhibition. The COX-2 enzyme is inducible and is responsible for converting arachidonic acid to prostaglandins that mediate inflammation and pain. By blocking this pathway, ketorolac achieves analgesia and reduces inflammation. Ketorolac is administered as a racemic mixture; however, the "S" enantiomer is largely responsible for it's pharmacological activity. | |
| Record name | Ketorolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
74103-06-3, 66635-83-4 | |
| Record name | Ketorolac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74103-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketorolac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074103063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketorolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketorolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzoyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETOROLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZI5105V0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ketorolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162-165 °C (tromethamine salt), 165 - 167 °C (tromethamine salt) | |
| Record name | Ketorolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketorolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



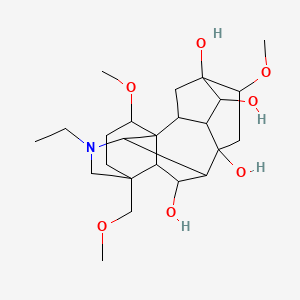


![N-[5-(4-aminophenoxy)pentyl]formamide](/img/structure/B1673540.png)
